molecular formula C7H10O2 B062737 (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 186521-82-4

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B062737
CAS No.: 186521-82-4
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-ZCFIWIBFSA-N
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Description

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of triethyl orthoformate and p-toluenesulfonic acid monohydrate in cyclohexane under an inert atmosphere . The reaction mixture is stirred at room temperature and then subjected to distillation to remove by-products, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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